Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate
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Overview
Description
Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate: is a complex organic compound with a molecular formula of C20H19N3O4 and a molecular weight of 365.389 . This compound features a benzyl group attached to a pyrrolopyrazol derivative, which is further esterified with a benzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate typically involves multiple steps, starting with the formation of the pyrrolopyrazol core. This can be achieved through a cyclization reaction involving appropriate precursors such as diketones and hydrazines
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: : The pyrrolopyrazol core can be reduced to yield simpler derivatives.
Substitution: : The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles like amines and alcohols, along with strong bases, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Reduced pyrrolopyrazol derivatives.
Substitution: : Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate:
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may be explored for biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific diseases.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate: can be compared to other pyrrolopyrazol derivatives and benzyl-containing compounds. Its uniqueness lies in the specific arrangement of its functional groups and the presence of the benzoate ester, which may confer distinct chemical and biological properties.
Similar Compounds
Pyrrolopyrazol derivatives: : Other compounds with similar core structures but different substituents.
Benzyl-containing compounds: : Other benzyl derivatives with varying functional groups and molecular frameworks.
Properties
IUPAC Name |
methyl 4-(1-benzyl-4,6-dioxo-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-27-20(26)14-9-7-13(8-10-14)16-15-17(19(25)21-18(15)24)23(22-16)11-12-5-3-2-4-6-12/h2-10,15-17,22H,11H2,1H3,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCFTSYTVJRMLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)N(N2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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